2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
CAS No.: 937606-28-5
Cat. No.: VC5357689
Molecular Formula: C13H11N3O3
Molecular Weight: 257.249
* For research use only. Not for human or veterinary use.
![2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid - 937606-28-5](/images/structure/VC5357689.png)
Specification
CAS No. | 937606-28-5 |
---|---|
Molecular Formula | C13H11N3O3 |
Molecular Weight | 257.249 |
IUPAC Name | 2-[4-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Standard InChI | InChI=1S/C13H11N3O3/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18) |
Standard InChI Key | MFYXCDBSRQFWNI-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=NC=CC(=C12)C3=CC=CO3)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[3,4-b]pyridine backbone, a bicyclic system comprising a pyrazole ring fused to a pyridine ring. Key substitutions include:
-
A furan-2-yl group at position 4 of the pyridine ring, introducing aromatic and electron-rich characteristics.
-
A methyl group at position 3 of the pyrazole ring, enhancing steric bulk and metabolic stability.
-
An acetic acid moiety linked to the pyrazole nitrogen, enabling hydrogen bonding and ionic interactions .
Spectral and Computational Characterization
Structural elucidation of related pyrazolo[3,4-b]pyridines employs techniques such as:
-
FT-IR spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
-
NMR spectroscopy: ¹H NMR spectra resolve aromatic protons (δ 7.2–8.6 ppm) and methyl groups (δ 2.5–2.7 ppm) .
-
LC-MS: Confirms molecular weight (283.28 g/mol for this compound) and fragmentation patterns .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₁₅H₁₃N₃O₃ |
Molecular weight | 283.28 g/mol |
SMILES | C1CC1C2=NN(C3=NC=CC(=C23)C4=CC=CO4)CC(=O)O |
InChI | InChI=1S/C15H13N3O3/c19-12(20)8-18-15-13(14(17-18)9-3-4-9)10(5-6-16-15)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,19,20) |
Data derived from analytical studies of structurally analogous compounds .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically begins with cyclocondensation reactions. For example:
-
Formation of the pyrazolo[3,4-b]pyridine core: Reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate under solvent-free conditions yields carboxylate intermediates (55–70% yield) .
-
Functionalization: Hydrazide derivatives are generated via hydrazine hydrate treatment, followed by Schiff base formation with aldehydes .
Innovations in Green Chemistry
Recent advances emphasize solvent-free and energy-efficient methods:
-
Microwave-assisted synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 70% yield in 10 minutes for carboxylate intermediates) .
-
Grindstone technology: Mechanochemical grinding of reactants (e.g., pyrazolylchalcones with ammonium acetate) achieves cyclization without solvents, aligning with green chemistry principles .
Critical Reaction Parameters
-
Temperature: Optimal range of 80–120°C for cyclocondensation.
-
Catalysts: Piperidine or acetic acid accelerates enamine formation.
-
Workup: Simple filtration and recrystallization suffice for purification .
Pharmacological Activities and Mechanisms
Antimicrobial and Anticancer Properties
Structural analogs demonstrate broad-spectrum bioactivity:
-
Fluorophenyl-substituted derivatives: Exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Furan-containing analogs: The furan ring’s electron-rich nature enhances DNA intercalation, inducing apoptosis in cancer cells (e.g., IC₅₀ = 18 μM against MCF-7 breast cancer cells) .
In Silico Validation and ADMET Profiling
Molecular Docking Studies
Docking simulations against α-amylase (PDB: 1HNY) predict strong binding affinity for 2-(4-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, with:
-
Binding energy: −9.2 kcal/mol, comparable to reference drugs.
-
Key interactions: Hydrogen bonds with Trp58, Tyr62, and hydrophobic contacts with Leu162 .
ADMET Predictions
Computational models (e.g., SwissADME) suggest favorable pharmacokinetics:
-
Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
-
Metabolism: Resistance to CYP3A4-mediated oxidation.
-
Toxicity: Low hepatotoxicity risk (LD₅₀ > 2000 mg/kg in rodents) .
Future Directions and Challenges
Priority Research Areas
-
In vivo validation: Rodent models of diabetes and microbial infection to confirm efficacy and safety.
-
Structure-activity relationship (SAR) studies: Modifying the furan ring or acetic acid moiety to enhance potency.
-
Formulation development: Nanoencapsulation to improve aqueous solubility and bioavailability.
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume